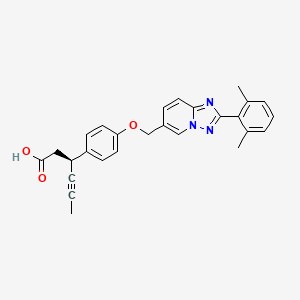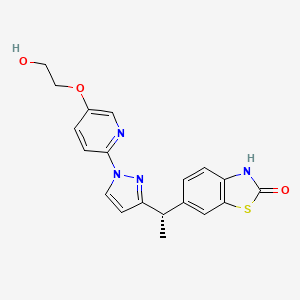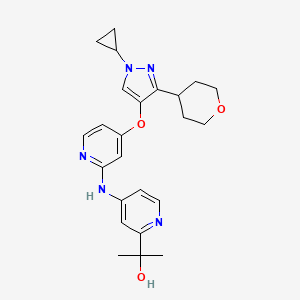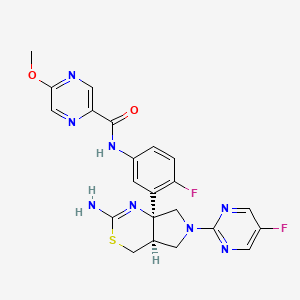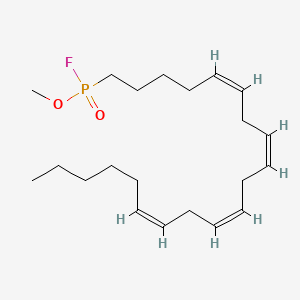
Methoxy arachidonyl fluorophosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy arachidonyl fluorophosphonate, commonly referred to as MAFP, is an irreversible active site-directed enzyme inhibitor . It inhibits nearly all serine hydrolases and serine proteases . It shows special potency in inhibiting phospholipase A2 and fatty acid amide hydrolase, displaying IC50 values in the low-nanomolar range .
Synthesis Analysis
MAFP is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine forming an N-arachadonoyl phosphatidylethanolamine (NArPE) . ABHD4 catalyzes the removal of fatty acids from NAPE and the product 1-acyl-sn-glycero-3-(N-acyl) phosphoethanolamine (lyso-NAPE) and does so using an active site serine as the nucleophile that reacts readily with MAFP .Molecular Structure Analysis
The molecular structure of MAFP is represented by the chemical formula C21H36FO2P . It belongs to the class of organic compounds known as phosphonic acid esters . These are organic compounds containing a phosphonic acid ester functional group, with the general structure ROP(=O)OH (R = organyl group) .Chemical Reactions Analysis
MAFP acts as an irreversible active site-directed enzyme inhibitor . It inhibits nearly all serine hydrolases and serine proteases . It shows special potency in inhibiting phospholipase A2 and fatty acid amide hydrolase .Physical And Chemical Properties Analysis
MAFP is a small molecule with a molar mass of 370.5 . It has a chemical formula of C21H36FO2P . It belongs to the class of organic compounds known as phosphonic acid esters .Wissenschaftliche Forschungsanwendungen
Inhibition of Serine Hydrolases and Serine Proteases
MAFP is an irreversible active site-directed enzyme inhibitor that inhibits nearly all serine hydrolases and serine proteases . This makes it a valuable tool in the study of these enzymes and their roles in various biological processes.
Inhibition of Phospholipase A2
MAFP inhibits phospholipase A2 with special potency, displaying IC50 values in the low-nanomolar range . Phospholipase A2 plays a crucial role in the metabolism of membrane phospholipids and the production of lipid mediators, and its inhibition can have significant effects on cellular function and disease processes.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
FAAH is responsible for the breakdown of fatty acid amides, including the endocannabinoid anandamide. MAFP is a potent inhibitor of FAAH, which can increase the levels of anandamide and other fatty acid amides in the body . This has potential implications for the treatment of pain, inflammation, and other conditions.
Interaction with the CB1 Receptor
MAFP binds to the CB1 receptor in rat brain membrane preparations . While it does not appear to agonize or antagonize the receptor, this interaction could potentially influence the effects of other cannabinoids and endocannabinoids.
Potential Cannabinoid-like Properties
Some related derivatives of MAFP do show cannabinoid-like properties . While MAFP itself does not appear to have these properties, its structure and interactions with cannabinoid receptors could provide valuable insights into the design of new cannabinoid drugs.
Enhancement of Seedling Growth
Exogenous applications of MAFP have been shown to lead to increases in overall seedling growth in certain transgenic lines . This suggests potential applications in agriculture and plant biology research.
Wirkmechanismus
Target of Action
Methoxy arachidonyl fluorophosphonate, commonly referred to as MAFP, is an irreversible active site-directed enzyme inhibitor . It primarily targets nearly all serine hydrolases and serine proteases . Among these, it inhibits phospholipase A2 and fatty acid amide hydrolase with special potency . These enzymes play crucial roles in lipid metabolism and signaling.
Mode of Action
MAFP acts as an irreversible inhibitor, meaning that once it binds to its target enzymes, the inhibition is permanent . It achieves this by binding to the active site of the enzymes, thereby preventing them from interacting with their usual substrates . This results in a decrease in the activity of these enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The primary biochemical pathways affected by MAFP are those involving its target enzymes, phospholipase A2 and fatty acid amide hydrolase . These enzymes are involved in the metabolism of lipids and fatty acids, which are essential components of cell membranes and are also involved in signaling processes . By inhibiting these enzymes, MAFP can significantly alter these pathways and their downstream effects .
Pharmacokinetics
As an irreversible inhibitor, once mafp binds to its target enzymes, it remains bound, which could potentially enhance its bioavailability .
Result of Action
The inhibition of phospholipase A2 and fatty acid amide hydrolase by MAFP can lead to a variety of molecular and cellular effects . For example, it can affect the production and release of arachidonic acid, a key inflammatory mediator . Additionally, it can inhibit the breakdown of anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKZCGMJGHHOKJ-ZKWNWVNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCP(=O)(OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36FO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mafp | |
Q & A
Q1: What is the mechanism of action of Methoxy arachidonyl fluorophosphonate in the context of endocannabinoid research?
A1: Methoxy arachidonyl fluorophosphonate (MAFP) is a non-selective serine hydrolase inhibitor. [] This means it can bind to and inhibit the activity of enzymes like Diacylglycerol lipase alpha (DAGLα) and Monoacylglycerol lipase (MAGL), both of which are crucial for the breakdown and synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). [] By inhibiting these enzymes, MAFP can temporarily disrupt the normal turnover of 2-AG in the brain, allowing researchers to study the downstream effects of altered 2-AG signaling.
Q2: How is Methoxy arachidonyl fluorophosphonate utilized in studying Alzheimer’s Disease models?
A2: The paper "An optimized spectrophotometric assay reveals increased activity of enzymes involved in 2‐arachidonoyl glycerol turnover in the cerebral cortex of a rat model of Alzheimer’s disease" [] describes using MAFP to investigate changes in the endocannabinoid system within the context of Alzheimer's Disease (AD). By measuring the hydrolysis of a surrogate substrate (4-nitrophenyl butyrate) in the presence and absence of MAFP, researchers could assess the activity of DAGL and MAGL, enzymes involved in 2-AG metabolism. This allowed them to demonstrate that both DAGL and MAGL activity, and consequently 2-AG turnover, were significantly increased in a rat model of sporadic AD. These findings suggest a potential link between dysregulated 2-AG signaling and AD progression, highlighting the endocannabinoid system as a potential therapeutic target.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1r,2s,4r,5r,6r)-2-Amino-4-(1h-1,2,4-Triazol-3-Ylsulfanyl)bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid](/img/structure/B608721.png)
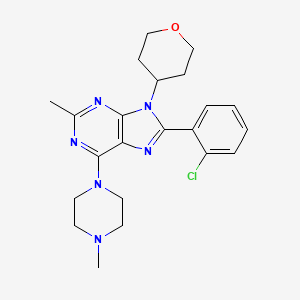
![4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine](/img/structure/B608723.png)
![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)

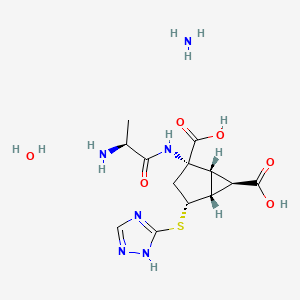
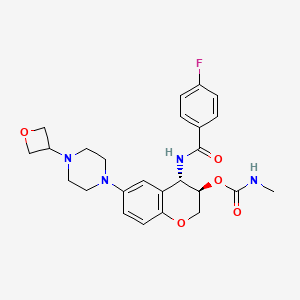
![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B608733.png)

